molecular formula C17H16Br2O3 B14598897 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- CAS No. 59258-25-2

1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)-

Cat. No.: B14598897
CAS No.: 59258-25-2
M. Wt: 428.1 g/mol
InChI Key: DTAHPGMKUAKDKW-UHFFFAOYSA-N
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Description

1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two bromine atoms and two methoxyphenyl groups attached to a propanone backbone. It is often utilized in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- typically involves the bromination of a precursor compound. One common method includes the reaction of 1,3-bis(4-methoxyphenyl)propan-1-one with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective bromination at the desired positions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include sodium borohydride for reductions, and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methoxyphenyl groups play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity. Pathways involved may include inhibition of oxidative stress and modulation of cellular signaling .

Comparison with Similar Compounds

Similar compounds to 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- include:

The uniqueness of 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

59258-25-2

Molecular Formula

C17H16Br2O3

Molecular Weight

428.1 g/mol

IUPAC Name

2,3-dibromo-1,3-bis(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C17H16Br2O3/c1-21-13-7-3-11(4-8-13)15(18)16(19)17(20)12-5-9-14(22-2)10-6-12/h3-10,15-16H,1-2H3

InChI Key

DTAHPGMKUAKDKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)C2=CC=C(C=C2)OC)Br)Br

Origin of Product

United States

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